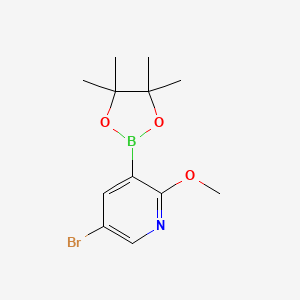
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyridine ring, a bromine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-YL group . The crystal structure of a similar compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been studied .Chemical Reactions Analysis
The compound 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shows some similarities with the title compound, has applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of cholinergic drugs . These drugs are designed to mimic the action of acetylcholine, a neurotransmitter, and are used to treat a variety of gastrointestinal diseases . They can help manage conditions like irritable bowel syndrome and other motility disorders by enhancing the cholinergic system’s activity.
Organic Synthesis
In organic synthesis, this compound serves as a boronic ester , which is essential for cross-coupling reactions . Such reactions are pivotal in constructing complex molecules, making this compound a staple in the toolkit of organic chemists for creating diverse molecular architectures.
Fine Chemicals
The boronic ester functionality of this compound makes it a key player in the synthesis of fine chemicals . These are used in specialized applications such as the development of dyes, fragrances , and advanced polymers .
Material Science
Researchers employ this compound in the synthesis of novel copolymers . These copolymers have applications in creating new materials with specific optical and electrochemical properties, useful in electronics and photonics.
Drug Development
As a building block, it contributes to the development of antagonists for various receptors . For instance, it has been used to create molecules that act against the αvβ3 integrin , which plays a role in angiogenesis, and the somatostatin sst 3 receptor , which is significant in endocrine signaling.
Catalysis
The compound’s structure allows it to be used in catalytic processes , such as the borylation of alkylbenzenes and the hydroboration of alkenes and alkynes. These reactions are fundamental in creating organoboron compounds, which are crucial intermediates in organic synthesis.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks for the synthesis of various pharmaceutical agents .
Mode of Action
It’s known that boronic esters like this compound can undergo transformations such as borylation and hydroboration in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that boronic esters are often used in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
Given its potential use in the synthesis of pharmaceutical agents , it could have a wide range of effects depending on the specific agent it’s used to produce.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of this compound . For instance, its reactions (like borylation and hydroboration) often require specific catalysts and conditions .
Propriétés
IUPAC Name |
5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVUNDLLHRZIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639957 |
Source


|
| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1073353-75-9 |
Source


|
| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

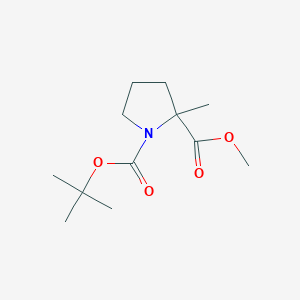
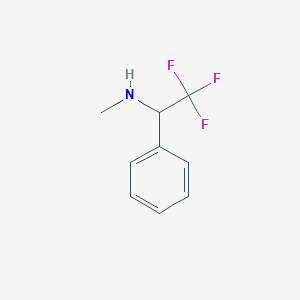
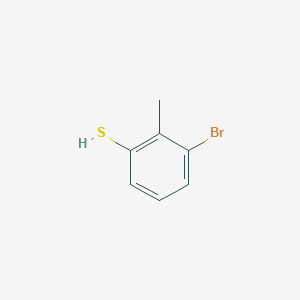

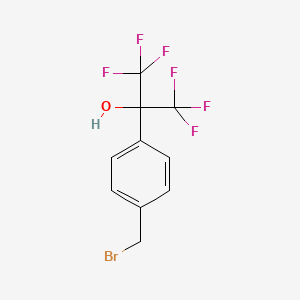
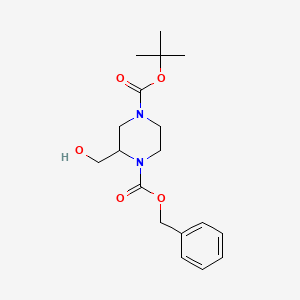


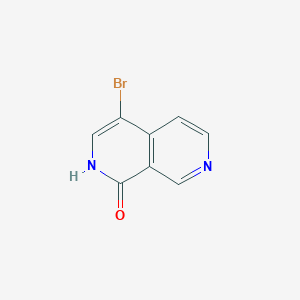
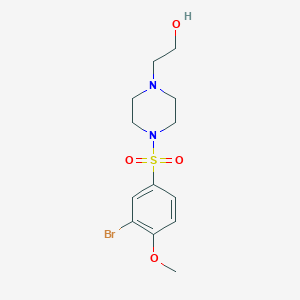
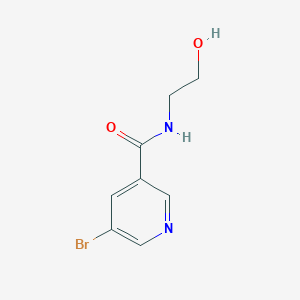

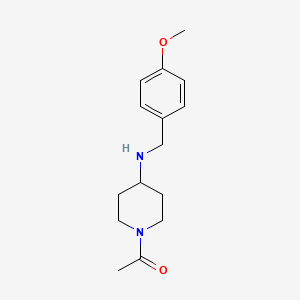
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)